molecular formula C12H19NO7 B609247 m-PEG3-NHS ester CAS No. 876746-59-7

m-PEG3-NHS ester

Cat. No. B609247
M. Wt: 289.28
InChI Key: TYCOYHPJUNAABD-UHFFFAOYSA-N
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Description

M-PEG3-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

The m-PEG3-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .


Chemical Reactions Analysis

M-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .

Scientific Research Applications

m-PEG3-NHS ester is a polyethylene glycol (PEG) derivative containing an N-hydroxysuccinimide (NHS) ester . This compound is used in scientific research, particularly in the field of protein analysis and modification .

  • Protein Labeling & Crosslinking

    • m-PEG3-NHS ester is used for the covalent pegylation of primary amines on proteins (e.g., lysines) or assay surfaces . This process is known as protein PEGylation.
    • The NHS ester group in the compound reacts with primary amines at pH 7-9, resulting in the formation of stable, irreversible amide bonds .
    • The outcome of this application is the modification of proteins with PEG, which can provide several benefits. These include increased stability, reduced tendency toward aggregation, reduced immunogenicity, and improved solubility .
  • Amine Labeling

    • m-PEG3-NHS ester can also be used to label the primary amines (-NH2) of amine-modified oligonucleotides and other amine-containing molecules .
    • The NHS ester group in the compound reacts with the primary amines, leading to their labeling .
    • The result of this application is the labeling of amine-containing molecules, which can be useful in various research and experimental contexts .
  • Maleimide-Thiol Reaction

    • Mal-PEG3-NHS ester is a PEG linker containing a maleimide group and an NHS ester group .
    • The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
  • Carboxylic Acid Reaction

    • Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid group and an NHS ester group .
    • The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
  • Azide Reaction

    • Azido-PEG3-NHS ester is a PEG linker containing an azide group and an NHS ester group .
    • The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of various functional groups .
  • Drug Delivery

    • m-PEG3-NHS ester can be used in the field of drug delivery . The NHS ester group can react with primary amines in drugs or drug carriers, allowing the drug or carrier to be PEGylated .
    • PEGylation can improve the solubility and stability of the drug or carrier, potentially enhancing its effectiveness .
  • Surface Modification

    • m-PEG3-NHS ester can also be used for surface modification . The NHS ester group can react with primary amines on the surface of materials, leading to the attachment of the PEG chain .
    • This can change the properties of the surface, such as its hydrophilicity, which can be useful in various applications .
  • Bioconjugation

    • m-PEG3-NHS ester is often used in bioconjugation . The NHS ester group can react with primary amines in biomolecules, allowing the biomolecule to be PEGylated .
    • This can be used to modify the properties of the biomolecule, such as its solubility and stability .

Future Directions

The m-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that m-PEG3-NHS ester and similar compounds could have significant potential in future drug development and therapeutic applications.

Relevant Papers The relevant papers retrieved do not provide additional information on m-PEG3-NHS ester beyond what has been summarized above .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCOYHPJUNAABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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